molecular formula C25H26N2O5 B11215867 5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11215867
M. Wt: 434.5 g/mol
InChI Key: SQGDTMBVLLCXMU-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]benzoxazine core, substituted with dimethoxyphenyl, ethoxy, and methylfuran groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the dimethoxyphenyl group: This step involves the use of a dimethoxyphenyl derivative, which is introduced through a substitution reaction.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide or a similar reagent.

    Attachment of the methylfuran group: This is achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl and methylfuran groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce fully hydrogenated compounds.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups and the resulting diverse chemical and biological properties

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H26N2O5/c1-5-30-22-11-6-8-16-19-14-18(20-13-12-15(2)31-20)26-27(19)25(32-24(16)22)17-9-7-10-21(28-3)23(17)29-4/h6-13,19,25H,5,14H2,1-4H3

InChI Key

SQGDTMBVLLCXMU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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